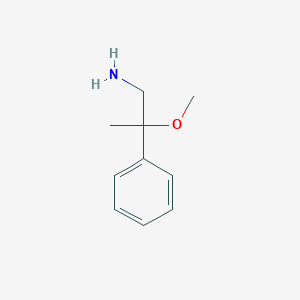

2-Methoxy-2-phenylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTDPACYVQKADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693256 | |

| Record name | 2-Methoxy-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933721-51-8 | |

| Record name | β-Methoxy-β-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933721-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Methoxy 2 Phenylpropan 1 Amine and Analogous Structures

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing 2-methoxy-2-phenylpropan-1-amine and related structures often involve well-established chemical transformations. These routes are valued for their reliability and scalability.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, prized for its operational simplicity and the wide availability of protocols. researchgate.netsci-hub.ru This method typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine in the presence of a reducing agent. For the synthesis of this compound, a suitable precursor would be 2-methoxy-2-phenylpropanal or a related ketone. The process is a key strategy for forming C-N bonds and is widely used in the pharmaceutical industry. researchgate.net

Recent research has highlighted that a significant portion of C-N bond-forming reactions in the pharmaceutical sector are accomplished through reductive amination. researchgate.netsci-hub.ru The reaction can be carried out using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], each offering different levels of reactivity and selectivity. sci-hub.ruresearchgate.net

Multi-step Linear Syntheses via Nitrile Intermediates, Hydrolysis, and Rearrangement

Multi-step synthesis provides a versatile platform for constructing complex molecules like this compound. A common approach involves the use of nitrile intermediates. For instance, a substituted benzyl (B1604629) halide can react with isobutyronitrile (B166230) to form a 2-methyl-1-substituted phenyl-2-propanenitrile. google.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid. google.com

Subsequently, a rearrangement reaction, such as the Curtius or Hofmann rearrangement, can be employed to convert the carboxylic acid or its derivative (like an acyl azide (B81097) or amide) into the desired primary amine. google.com For example, the synthesis of 2-phenylpropan-1-amine hydrochloride has been achieved from alpha-methylphenylacetonitrile via hydrogenation using a palladium on carbon catalyst. chemicalbook.com

A patented method describes the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds starting from a substituted benzyl chloride and isobutyronitrile. google.com The resulting nitrile is hydrolyzed to a carboxylic acid, which then undergoes a Curtius rearrangement and catalytic hydrogenation to yield the final amine product. google.com

Ring-Opening Reactions of Epoxy Ethers with Amines

The ring-opening of epoxides with amines is a fundamental and efficient method for the synthesis of β-amino alcohols. jsynthchem.comrsc.orgrroij.com This reaction is crucial in organic synthesis as it allows for the creation of new pathways to a variety of products. jsynthchem.com In the context of synthesizing analogs of this compound, an appropriately substituted epoxy ether could be reacted with ammonia or a primary amine.

The reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms. jsynthchem.com The regioselectivity of this attack can be influenced by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide. jsynthchem.com For instance, in a basic or neutral medium, the reaction typically follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. jsynthchem.com Various catalysts, including Lewis acids and solid acid catalysts, have been employed to facilitate this transformation under mild conditions. rroij.com

Asymmetric Synthesis Approaches for Stereocontrol

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods. nih.gov Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. nih.gov

Chiral Catalyst-Mediated Reductions (e.g., using Rhodium or Ruthenium Catalysts for Imine/Oxime Precursors)

Asymmetric reduction of prochiral imines or oximes is a powerful strategy for producing chiral amines. This approach utilizes chiral catalysts, often based on transition metals like rhodium or ruthenium, to control the stereochemical outcome of the reduction.

The synthesis of chiral homoallylic amines, for example, has been achieved through the asymmetric allylation of imines catalyzed by chiral phosphoric acids derived from BINOL. beilstein-journals.org While specific examples for this compound are not detailed in the provided results, the general principles of asymmetric organocatalysis are well-established for the synthesis of a wide range of chiral amines. beilstein-journals.org

Biocatalytic Transformations

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. springernature.com Enzymes, such as transaminases and amine dehydrogenases, can catalyze the synthesis of chiral amines with high enantiomeric excess under mild reaction conditions. frontiersin.orgnih.gov

Transaminases are particularly versatile, converting a prochiral ketone to a chiral amine by transferring an amino group from a donor molecule. nih.govnih.gov The synthesis of (S)-1-methoxy-2-aminopropane, an analog of the target compound, has been successfully demonstrated using a transaminase from Bacillus cells with 2-aminopropane as the amine donor, achieving an enantiomeric excess of over 99%. google.com

Transaminase-Mediated Amination from Prochiral Ketones

Transaminases (TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, yielding a chiral amine. nih.govmdpi.com This method is highly valued for its excellent enantio- and regioselectivity. mdpi.com The reaction mechanism involves a ping-pong bi-bi kinetic model, where the enzyme's cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), plays a crucial role in the amino group transfer. mdpi.commdpi.com

The asymmetric reductive amination of prochiral ketones using transaminases is a prominent strategy for producing enantiomerically pure amines. mdpi.comnih.gov For instance, the synthesis of drug-like 1-phenylpropan-2-amine derivatives from the corresponding prochiral ketones has been successfully demonstrated using transaminase biocatalysts. nih.govrsc.org In these processes, whole-cell biocatalysts containing either (R)- or (S)-selective transaminases are often employed. nih.govrsc.org

Research has shown that various transaminases can be screened to find the most effective one for a specific ketone substrate. nih.gov For the amination of 1-phenylpropan-2-one, several immobilized TA-biocatalysts have been tested with different amine donors to optimize the synthesis of the corresponding (R)-amine. nih.gov

Optimization of Enzymatic Reaction Parameters (e.g., pH, Temperature, Enzyme Loading, Substrate Concentration)

The efficiency of transaminase-mediated amination is highly dependent on several reaction parameters. numberanalytics.com Optimizing these factors is crucial for maximizing yield and enantioselectivity. numberanalytics.compatsnap.com

pH: Each enzyme has an optimal pH range for its activity. patsnap.comlibretexts.org For transaminases, the optimal pH is often in the neutral to slightly alkaline range. For example, a study on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine found an optimal pH of 8. researchgate.net Deviations from the optimal pH can lead to a decrease in enzyme activity due to changes in the ionization state of amino acid residues in the active site. libretexts.org

Temperature: Enzyme activity generally increases with temperature up to an optimal point, beyond which the enzyme starts to denature and lose activity. libretexts.org The optimal temperature for transaminase-catalyzed reactions is often in the range of 30-45°C. nih.govresearchgate.net

Enzyme Loading: Increasing the enzyme concentration generally increases the reaction rate, provided the substrate is not limiting. libretexts.org In a study on the transamination of 1-(3-methylphenyl)ethan-1-one, an optimal enzyme loading of 10% was determined. researchgate.net

Substrate Concentration: The reaction rate increases with substrate concentration until the enzyme's active sites become saturated. libretexts.org High substrate concentrations can sometimes lead to substrate inhibition. Research on the synthesis of (1R)-(3-methylphenyl)ethan-1-amine identified an optimal substrate loading of 50 g/L. researchgate.net

Below is a table summarizing the optimized parameters for the transamination of a phenylpropanone derivative:

Kinetic Resolution through Lipase-Catalyzed Acylation of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. nih.gov Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. nih.govresearchgate.net This method has been successfully applied to the resolution of various racemic amines. researchgate.net

The choice of lipase (B570770), acylating agent, and solvent is crucial for achieving high enantioselectivity and conversion. researchgate.netuobabylon.edu.iq For example, in the kinetic resolution of racemic amines, immobilized lipase B from Candida antarctica (Novozym 435) has been shown to be an effective biocatalyst. researchgate.netuobabylon.edu.iq The reaction is typically carried out in an organic solvent with an acyl donor like ethyl acetate. researchgate.net

A study on the kinetic resolution of racemic 1-methoxypropan-2-amine and 1-phenylethan-1-amine investigated the use of different acylating agents and found that isopropyl 2-ethoxyacetate provided a good balance between conversion and enantioselectivity. uobabylon.edu.iq

The following table presents results from the lipase-catalyzed kinetic resolution of various racemic amines.

Chemoenzymatic Hybrid Processes (e.g., Sequential Wacker-Tsuji Oxidation and Biotransamination)

Chemoenzymatic processes combine the advantages of both chemical and biological catalysts to create more efficient and sustainable synthetic routes. nih.gov A notable example is the synthesis of chiral amines through a sequential process involving a chemical oxidation step followed by a biocatalytic amination step. oup.com

One such strategy involves the Wacker-Tsuji oxidation of an olefin to a ketone, which is then subjected to biotransamination to produce the desired chiral amine. While specific examples for this compound are not detailed in the provided search results, the general principle of combining these reactions is a recognized approach in organic synthesis. For instance, a chemoenzymatic cascade has been designed to produce valuable chiral amines from biomass-sourced prochiral ketones, where the ketone is first generated through an aldol (B89426) condensation-reduction step and then converted to the amine using an immobilized transaminase. oup.com

Advanced Synthetic Methodologies

Application of Flow Chemistry for Enhanced Process Safety and Enantioselectivity

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in chemical synthesis, offering significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. youtube.comomicsonline.orgresearchgate.neteuropa.eu This methodology involves pumping reactants through a reactor where they mix and react in a continuous stream. youtube.com

The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for precise control over reaction parameters such as temperature and mixing, which can lead to improved product quality and higher yields. youtube.comyoutube.com The enhanced heat transfer capabilities of flow reactors are particularly beneficial for managing highly exothermic reactions, thereby improving process safety. researchgate.neteuropa.eu

In the context of chiral amine synthesis, flow chemistry can be integrated with biocatalytic methods to enhance enantioselectivity and productivity. For example, continuous flow systems have been used for the lipase-catalyzed kinetic resolution of racemic amines, demonstrating superiority over batch reactions in some cases. researchgate.net A continuous packed bed reactor with an immobilized lipase has been used to study the enzymatic kinetic resolution of a chiral primary amine, achieving high conversion and enantiomeric excess with a short residence time. whiterose.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 2 Phenylpropan 1 Amine

Amination Reactions and Formation of Secondary/Tertiary Amine Derivatives

The primary amine group in 2-Methoxy-2-phenylpropan-1-amine is, in principle, susceptible to various amination reactions to form secondary and tertiary amine derivatives. Standard synthetic methodologies for the alkylation of primary amines, such as reaction with alkyl halides, would be expected to yield the corresponding N-alkylated products.

Expected Reactions:

N-Alkylation: Reaction with one equivalent of an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid would theoretically produce the corresponding secondary amine. The use of excess alkylating agent or stronger reaction conditions could lead to the formation of the tertiary amine and even the quaternary ammonium (B1175870) salt.

Reductive Amination: Condensation of this compound with an aldehyde or a ketone would form an intermediate imine or enamine, which upon in-situ reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), would yield a secondary or tertiary amine.

Despite the theoretical feasibility of these transformations, a thorough search of scientific databases reveals a lack of specific studies detailing these reactions for this compound. Consequently, no experimental data on reaction conditions, yields, or the relative reactivity of this specific amine in amination reactions is currently available in the public domain.

Oxidation Pathways (e.g., to Imines or Oximes)

The oxidation of the primary amine functionality in this compound is another area of expected reactivity. Depending on the oxidizing agent and reaction conditions, the formation of imines or oximes is plausible.

Plausible Oxidation Products:

Imines: Oxidation with mild oxidizing agents could lead to the formation of the corresponding imine, 2-Methoxy-2-phenyl-1-propanimine. This transformation is a common reaction for primary amines.

Oximes: Further oxidation, or the use of specific reagents, could potentially yield the corresponding oxime, 2-Methoxy-2-phenylpropane-1-oxime.

However, as with amination reactions, there is a notable absence of published research detailing the oxidation of this compound. Specific oxidizing agents, reaction protocols, and the characterization of the resulting imine or oxime products have not been reported.

Reduction Pathways (e.g., to more Saturated Amines or Alcohols)

The reduction of functional groups within this compound is another theoretical possibility. The phenyl group could potentially be reduced to a cyclohexyl group under catalytic hydrogenation conditions.

Potential Reduction Products:

Saturated Amine: Catalytic hydrogenation using catalysts such as rhodium on carbon or platinum oxide could potentially reduce the phenyl ring to a cyclohexyl ring, yielding 2-Methoxy-2-cyclohexylpropan-1-amine.

Alcohol Formation: While less common for primary amines, under harsh reductive conditions that could cleave the C-N bond, the formation of the corresponding alcohol, 2-Methoxy-2-phenylpropan-1-ol, might be a minor product.

Specific studies on the reduction of this compound are not found in the current body of scientific literature, leaving the feasibility and outcomes of such reactions purely in the realm of theoretical speculation.

Nucleophilic Substitution Reactions at the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a nucleophile, capable of participating in nucleophilic substitution reactions.

Expected Nucleophilic Reactions:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base would be expected to form the corresponding N-acyl derivative (an amide). For instance, reaction with acetyl chloride would yield N-(2-methoxy-2-phenylpropyl)acetamide.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, would lead to the formation of the corresponding sulfonamide.

While these are fundamental reactions of primary amines, specific examples and detailed experimental procedures for the nucleophilic substitution reactions of this compound are not documented in published research.

Studies on Reaction Mechanisms and Intermediate Species (e.g., Imine Formation)

A detailed understanding of the chemical reactivity of this compound would necessitate mechanistic studies of its various transformations. For instance, in the context of oxidation to an imine, the mechanism would likely involve the initial formation of a radical cation or a similar reactive intermediate.

The absence of experimental studies on the reactivity of this compound means that there are no specific mechanistic investigations to report. Any discussion of reaction mechanisms would be purely hypothetical, based on established mechanisms for analogous primary amines.

Derivatization Strategies for Analytical and Stereochemical Characterization

Formation of Mosher's Amides for Absolute Configuration Assignment using NMR Spectroscopy

One of the most reliable methods for determining the absolute configuration of chiral amines is through the formation of diastereomeric amides using Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). researchgate.netacs.orged.gov The primary amine, 2-Methoxy-2-phenylpropan-1-amine, can be reacted with the acid chloride of both enantiomers of Mosher's acid, (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, in two separate reactions. This yields a pair of diastereomeric amides.

The principle behind this technique lies in the analysis of the ¹H NMR spectra of these diastereomers. acs.org In the resulting amides, the phenyl group of the MTPA moiety creates a distinct anisotropic effect, leading to different magnetic environments for the protons of the original amine. A widely accepted conformational model proposes that the amide bond, the C=O, and the C-CF₃ bond are roughly coplanar to minimize steric interactions. nih.gov This arrangement places the substituents of the chiral center of the original amine in specific orientations relative to the shielding cone of the MTPA's phenyl group.

By comparing the chemical shifts (δ) of the protons in the (R)-MTPA amide versus the (S)-MTPA amide, a difference in chemical shift (Δδ = δS - δR) can be calculated. Protons on one side of the MTPA plane will be shielded (shifted to a lower chemical shift) by the phenyl ring, while protons on the other side will be deshielded (shifted to a higher chemical shift). A consistent pattern of positive and negative Δδ values for the protons of the this compound backbone allows for the assignment of its absolute configuration. frontiersin.orgnih.gov

| Parameter | Description |

| Analyte | This compound |

| Derivatizing Agent | (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) |

| Product | Diastereomeric MTPA-amides |

| Analytical Method | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Information Obtained | Absolute configuration of the chiral center |

| Principle | Analysis of chemical shift differences (Δδ) due to the anisotropic effect of the MTPA phenyl group. nih.gov |

Perfluoroacylation for Mass Spectrometric Differentiation of Regioisomers and Isobars

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. However, primary amines can exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites on the column. Perfluoroacylation is a derivatization technique that addresses these issues and provides additional structural information. nih.goviu.edu

Reacting this compound with a perfluoroacylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), converts the polar primary amine into a less polar, more volatile N-perfluoroacyl amide. nih.gov This improves peak shape and reduces tailing during GC analysis.

Crucially, this derivatization aids in the mass spectrometric differentiation of regioisomers and isobars. Regioisomers of this compound, such as 1-methoxy-2-phenylpropan-2-amine, would have identical molecular weights but different structures. Upon electron ionization (EI) in the mass spectrometer, their perfluoroacylated derivatives will fragment in distinct and predictable ways based on the location of the amide group. nih.gov The highly electronegative fluorine atoms direct fragmentation pathways, leading to characteristic ions that can be used to unequivocally identify each regioisomer. This method provides enhanced volatility for GC and creates unique mass spectral fingerprints essential for distinguishing between structurally similar compounds. researchgate.net

| Parameter | Description |

| Analyte | This compound and its potential regioisomers/isobars |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA) |

| Product | N-perfluoroacyl derivative |

| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Information Obtained | Differentiation of regioisomers and isobars, improved chromatographic performance. |

| Principle | Increased volatility and generation of characteristic fragmentation patterns in the mass spectrum. nih.gov |

Acetamide (B32628) Formation for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Analysis of Enantiomeric Composition

Determining the enantiomeric excess (e.e.) or enantiomeric ratio of a chiral amine is often accomplished by chiral chromatography. While direct separation of enantiomers is possible, derivatization to an acetamide can enhance separation efficiency and detection. yakhak.org The primary amine of this compound can be easily converted to its corresponding N-acetamide derivative by reaction with acetic anhydride or acetyl chloride.

This derivatization serves two main purposes. First, it caps (B75204) the polar amine group, often leading to better peak shapes and resolution in both GC and HPLC. scas.co.jp Second, the resulting acetamide can exhibit different interaction strengths with a chiral stationary phase (CSP) compared to the free amine. For HPLC, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly effective for resolving the enantiomers of N-acylated compounds. yakhak.orgmdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric effects, which differ for the two enantiomeric acetamides, allowing them to be separated and quantified. scas.co.jp This indirect approach, where a derivative is separated on a CSP, is a robust method for determining the enantiomeric composition of the original amine. chiralpedia.com

| Parameter | Description |

| Analyte | This compound |

| Derivatizing Agent | Acetic anhydride or Acetyl chloride |

| Product | N-(2-Methoxy-2-phenylpropyl)acetamide |

| Analytical Method | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) |

| Information Obtained | Enantiomeric composition (enantiomeric excess, e.e.) |

| Principle | Formation of a less polar derivative with improved chromatographic properties, which is then resolved into enantiomers on a chiral stationary phase. yakhak.org |

Role As a Chiral Auxiliary and Building Block in Asymmetric Synthesis

Applications in the Asymmetric Synthesis of Enantiomerically Pure Organic Molecules

There is currently no documented use of 2-Methoxy-2-phenylpropan-1-amine as a chiral auxiliary for the synthesis of enantiomerically pure organic molecules. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, after which they are removed. nih.govbenthamdirect.com While many chiral amines are employed for this purpose, leading to the formation of single enantiomers of complex molecules, specific examples or studies involving this compound in this capacity could not be identified. organic-chemistry.orgbeilstein-journals.orgyork.ac.uk

Influence on Stereochemical Outcome in Subsequent Reactions (e.g., Diels-Alder Transformations)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and the use of chiral auxiliaries can control the stereochemistry of the resulting cycloadducts. mdpi.comnih.gov However, there is no available research that investigates or reports on the influence of this compound on the stereochemical outcome of Diels-Alder reactions or other cycloadditions. harvard.eduresearchgate.netmdpi.com Studies on other chiral amines and their derivatives have demonstrated significant control over the endo/exo selectivity and facial selectivity of such transformations, but similar findings for this compound are absent from the scientific literature. nih.govrsc.org

Development of Amine-Based Organocatalysts for Asymmetric Transformations

The development of organocatalysts, particularly those derived from chiral amines, has become a major area of research in asymmetric synthesis. princeton.eduresearchgate.netbeilstein-journals.org These catalysts are used in a wide range of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netresearchgate.netresearchgate.net A search for organocatalysts derived from this compound did not yield any specific examples of its development or application in asymmetric transformations. The literature is rich with examples of catalysts based on proline, cinchona alkaloids, and other primary and secondary amines, but lacks any mention of this particular compound being utilized as a scaffold for new catalysts. princeton.edumdpi.com

Integration into Novel Catalytic Systems (e.g., Ionic Liquid-Supported Chiral Auxiliaries)

The immobilization of chiral auxiliaries and catalysts on supports, such as ionic liquids, is a strategy to improve catalyst recyclability and facilitate product purification. nih.govbenthamdirect.comeurekaselect.com Chiral ionic liquids themselves can also act as the catalytic entity. mdpi.comeurekaselect.comnih.gov There is no evidence in the available literature to suggest that this compound has been integrated into ionic liquid-supported systems or used in the formation of chiral ionic liquids for asymmetric catalysis. nih.govbenthamdirect.commdpi.com Research in this area has focused on more established chiral scaffolds. mdpi.comnih.gov

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Confirmation and Diagnostic Signals

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each type of proton in the molecule. The aromatic protons of the phenyl group would appear as a complex multiplet in the downfield region, typically between 7.2 and 7.5 ppm. The methoxy (B1213986) group (CH₃O-) would present as a sharp singlet at approximately 3.2-3.4 ppm. The diastereotopic protons of the aminomethyl group (-CH₂NH₂) would likely appear as two separate signals, possibly as doublets of doublets, due to coupling with each other and potentially with the amine protons. The methyl group attached to the same carbon as the phenyl and methoxy groups would resonate as a singlet in the upfield region, expected around 1.5 ppm. The amine protons (-NH₂) would produce a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.

Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The phenyl group would show multiple signals in the aromatic region (typically 125-145 ppm), with the ipso-carbon (the one attached to the main chain) being distinct. The quaternary carbon atom bonded to the phenyl, methyl, and methoxy groups would have a characteristic chemical shift. The carbon of the methoxy group is expected around 50 ppm, while the methyl carbon would be in the aliphatic region. The aminomethyl carbon (-CH₂) would also have a specific resonance. A general ¹³C NMR chemical shift table suggests the approximate regions for these signals wisc.edu.

A summary of predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl (C₆H₅) | 7.2 - 7.5 (m) | 125 - 145 |

| Methoxy (OCH₃) | 3.2 - 3.4 (s) | ~50 |

| Aminomethyl (CH₂NH₂) | Variable (dd) | ~45-55 |

| Methyl (CH₃) | ~1.5 (s) | ~25 |

| Amine (NH₂) | Variable (br s) | - |

| s: singlet, dd: doublet of doublets, m: multiplet, br s: broad singlet |

Phosphorus (³¹P) and Fluorine (¹⁹F) NMR in Derivatized Forms

For stereochemical analysis and to enhance detection in complex mixtures, 2-Methoxy-2-phenylpropan-1-amine can be derivatized with reagents containing NMR-active nuclei like ³¹P and ¹⁹F.

Phosphorus (³¹P) NMR: The primary amine functionality can react with phosphorus-containing derivatizing agents, such as 2-chloro-4,4,5,5-tetramethyldioxaphospholane (CTMDP), to form a phosphonamide nih.govnih.gov. The resulting derivative would exhibit a characteristic signal in the ³¹P NMR spectrum. The wide chemical shift range and 100% natural abundance of ³¹P make this a sensitive method for detection and quantification nih.gov. If a chiral derivatizing agent is used, the resulting diastereomers may be distinguishable by their different ³¹P chemical shifts, allowing for the determination of enantiomeric purity.

Fluorine (¹⁹F) NMR: Similarly, derivatization with a fluorine-containing reagent, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the primary amine into a trifluoroacetamide (B147638) derivative researchgate.net. The resulting compound would produce a sharp signal in the ¹⁹F NMR spectrum, an environment free from common background signals. This method is highly sensitive and can be used for quantification researchgate.net. The chemical shift of the -CF₃ group can provide information about the electronic environment of the amine.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₁₅NO), the predicted monoisotopic mass is 165.115364 g/mol epa.gov. HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, typically with an error of less than 5 ppm, thus confirming the elemental composition and providing strong evidence for the compound's identity.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Pattern Analysis

In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern is a characteristic fingerprint of the molecule. For this compound, several key fragmentation pathways can be predicted based on its structure. A dominant fragmentation process for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom libretexts.org.

Key predicted fragments include:

Loss of a methyl group: leading to a fragment ion.

Loss of a methoxy group: resulting in a significant peak.

Alpha-cleavage: Cleavage of the C-C bond between the quaternary carbon and the aminomethyl group would be a major pathway. This would result in a stable benzylic cation or related structures.

A base peak at m/z 44 is often observed for primary amines, corresponding to the [CH₂=NH₂]⁺ ion.

While a specific experimental spectrum is not available, the fragmentation pattern would be a combination of cleavages characteristic of amines and ethers libretexts.orgdocbrown.infopearson.com.

Predicted Collision Cross Section (CCS) Values for Ion Mobility Studies

Ion mobility spectrometry, often coupled with mass spectrometry, separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from these experiments and represents the effective area of the ion as it travels through a buffer gas. Predicted CCS values can be a valuable tool for identifying compounds. For this compound, predicted CCS values have been calculated for various adducts uni.lu.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 166.12265 | 136.4 |

| [M+Na]⁺ | 188.10459 | 143.0 |

| [M-H]⁻ | 164.10809 | 139.6 |

| [M+NH₄]⁺ | 183.14919 | 156.7 |

| [M+K]⁺ | 204.07853 | 141.4 |

| [M+H-H₂O]⁺ | 148.11263 | 130.9 |

| [M+HCOO]⁻ | 210.11357 | 159.8 |

| [M+CH₃COO]⁻ | 224.12922 | 180.8 |

| Data sourced from PubChemLite, calculated using CCSbase uni.lu. |

These predicted values serve as a reference for comparison with experimental data from ion mobility-mass spectrometry, aiding in the confident identification of this compound in complex samples.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for probing the structure of this compound. IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations, while UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, ether, and phenyl groups. As a primary amine, it is expected to exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. sigmaaldrich.com Another key indicator of the primary amine is the N-H bending (scissoring) vibration, which appears in the 1650-1580 cm⁻¹ region. sigmaaldrich.com

The presence of the ether linkage (C-O-C) would be confirmed by a strong C-O stretching band, typically observed in the 1260-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of an aliphatic amine attached to a phenyl group is anticipated in the 1250–1020 cm⁻¹ range. sigmaaldrich.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium-Weak |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium |

| Primary/Secondary Amine (N-H) | Wag | 910 - 665 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl C-H | Stretch | 2970 - 2850 | Medium-Strong |

| Aromatic C=C | Ring Stretch | ~1600, ~1580, ~1500, ~1450 | Medium-Weak |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Ether (Ar-O-C) | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

| Aliphatic C-N | Stretch | 1250 - 1020 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group. Simple alkyl amines typically show weak absorptions below 200 nm, which are of little analytical value. youtube.com However, the presence of the aromatic ring (a chromophore) results in characteristic absorptions at longer wavelengths. The phenyl ring's π → π* transitions are expected to produce a strong absorption band (the E-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The interaction of the nitrogen's lone pair of electrons with the aromatic π-system can shift these absorptions to longer wavelengths (a bathochromic shift), as seen in aniline, which absorbs at approximately 280 nm compared to benzene (B151609) at 256 nm. youtube.com The methoxy group may further influence these transitions.

X-ray Crystallography for Solid-State Structural and Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, provided a suitable single crystal of the compound can be grown.

For this compound, an X-ray crystallographic analysis would involve irradiating a single crystal of a suitable salt (e.g., hydrochloride or tartrate) with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. This would unequivocally establish the connectivity and the stereochemistry at the chiral carbon atom.

However, a review of the current scientific literature and chemical databases, including the Cambridge Structural Database, indicates that a crystal structure for this compound has not been publicly reported as of this time. The compound is described as a liquid, which may present challenges for crystallization. americanelements.com Should a crystalline derivative be prepared and analyzed, the resulting data would provide the ultimate confirmation of its molecular and stereochemical structure.

Chiral Chromatography (HPLC and GC) for Enantiomeric Excess Determination and Separation

Since this compound is a chiral compound, separating its enantiomers is essential for determining enantiomeric purity (or enantiomeric excess, ee) and for isolating the individual stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary techniques for this purpose. americanelements.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for the enantioseparation of amines. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., Chiralpak® and Chiralcel® columns), are particularly effective. americanelements.comnih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The choice of mobile phase is critical for achieving resolution. For phenylalkylamines, normal-phase conditions are often successful. A typical mobile phase consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol or ethanol. youtube.com A small amount of a basic additive, like diethylamine (B46881) (DEA), is often required to improve peak shape and reduce tailing by deactivating residual acidic silanol (B1196071) groups on the silica (B1680970) support. youtube.com

Table 2: Typical Chiral HPLC Conditions for Phenylalkylamine Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Provides chiral recognition sites for enantioseparation. |

| Mode | Normal Phase | Commonly provides good selectivity for this class of compounds. |

| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Controls retention and selectivity. The alcohol modifier is the polar component. |

| Additive | 0.1% Diethylamine (DEA) | Improves peak symmetry by minimizing interactions with the silica support. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at ~254 nm or ~220 nm | Monitors the phenyl chromophore of the analyte. |

Chiral Gas Chromatography (GC): Chiral GC is another viable method, particularly for volatile amines. The separation is often performed on capillary columns coated with a chiral stationary phase, frequently a derivatized cyclodextrin. For amines, direct analysis can be challenging due to their polarity. Therefore, an indirect approach involving derivatization is common. The primary amine group of this compound can be reacted with a chiral or achiral derivatizing agent (e.g., trifluoroacetic anhydride) to form a less polar, more volatile derivative with improved chromatographic properties. acs.org If a chiral derivatizing agent is used, the resulting diastereomers can be separated on a standard achiral column. More commonly, the racemic amine is derivatized with an achiral agent and then separated on a chiral GC column.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com It is highly sensitive to the three-dimensional structure of molecules and is particularly useful for distinguishing between enantiomers and studying their conformation in solution.

For this compound, the phenyl group acts as the primary chromophore. When this chromophore is located in a chiral environment, it gives rise to a CD signal. The two enantiomers, (R)- and (S)-2-Methoxy-2-phenylpropan-1-amine, are expected to produce CD spectra that are mirror images of each other, exhibiting opposite signs (positive or negative Cotton effects) at the same wavelengths. researchgate.net This makes CD an excellent tool for determining the absolute configuration of a sample by comparing its spectrum to that of a known standard.

Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By creating a calibration curve with samples of known ee, CD spectroscopy can be used as a rapid method for quantitative analysis. nih.govnih.gov The technique is also sensitive to the molecule's conformation, as changes in the spatial arrangement of the atoms can alter the interaction of the chromophore with the polarized light, thus affecting the CD spectrum. This allows for the study of conformational changes in response to solvent, temperature, or binding interactions. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgpsi-k.netnih.gov This method is favored for its balance of computational cost and accuracy. wikipedia.org The foundational principle of DFT is that the ground-state properties of a system can be determined from its electron density. arxiv.org

For 2-Methoxy-2-phenylpropan-1-amine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement, a process known as geometry optimization. stackexchange.comresearchgate.netresearchgate.net This procedure iteratively adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface. stackexchange.com Commonly used functionals, such as B3LYP, are paired with a basis set (e.g., 6-311G(d,p)) to perform these calculations. mdpi.com The optimized geometry provides key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-C (phenyl) | 1.39 | |

| C-C (aliphatic) | 1.54 | |

| C-N | 1.47 | |

| C-O | 1.43 | |

| Bond Angles (°) ** | ||

| C-C-C (phenyl) | 120.0 | |

| C-C-N | 110.0 | |

| C-O-C | 112.0 | |

| Dihedral Angles (°) ** | ||

| C-C-C-N | 60.0 | |

| C-C-O-C | 180.0 |

Furthermore, DFT calculations elucidate the electronic structure of the molecule. Key electronic parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational spectroscopy is a powerful tool for predicting and interpreting various spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR). numberanalytics.comresearchgate.netwinterschool.cc Theoretical calculations can predict chemical shifts and coupling constants for NMR spectra, aiding in the structural elucidation of molecules. numberanalytics.comacs.org Similarly, vibrational frequencies from IR spectra can be calculated to help identify functional groups and understand molecular vibrations. researchgate.net

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in various conformations. researchgate.networldscientific.comlibretexts.orgtandfonline.com Conformational analysis is the study of these different spatial arrangements and their relative energies. libretexts.org Theoretical methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. tandfonline.comchemrxiv.org This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. The relative energies of different conformers are influenced by factors such as steric hindrance and intramolecular interactions. libretexts.org

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Anti) | 180 | 0.00 | 75.5 |

| 2 (Gauche) | 60 | 0.85 | 14.5 |

| 3 (Gauche) | -60 | 0.85 | 10.0 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding and predicting the reactive behavior of a molecule. uni-muenchen.demdpi.comnumberanalytics.com It is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de The MEP map uses a color scale to indicate different potential values, where red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group and the oxygen atom of the methoxy (B1213986) group, due to the presence of lone pairs of electrons. These sites would be the most probable for electrophilic attack. Conversely, the hydrogen atoms of the amine group would be expected to show a positive electrostatic potential, making them susceptible to nucleophilic interactions. researchgate.net The phenyl group would exhibit a more complex potential distribution with regions of negative potential above and below the plane of the ring.

Theoretical Studies on Reaction Pathways, Transition States, and Selectivity

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. acs.orgsmu.edu By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. fiveable.mesciencedaily.comfossee.in The transition state is the highest energy point along the reaction coordinate and understanding its structure and energy is key to determining the reaction rate. fiveable.me

Theoretical studies on this compound could explore various potential reactions, such as N-acylation or reactions involving the aromatic ring. For a given reaction, computational methods can be used to calculate the activation energies for different possible pathways. acs.orgrsc.org The pathway with the lowest activation energy will be the most favorable kinetically.

Furthermore, these studies can predict the selectivity of a reaction (regio- and stereoselectivity). rsc.orgmdpi.comchemrxiv.orgacs.org For instance, in an electrophilic aromatic substitution reaction on the phenyl ring of this compound, calculations could predict whether the substitution is more likely to occur at the ortho, meta, or para position by comparing the energies of the corresponding transition states. This predictive capability is invaluable for designing synthetic routes and understanding reaction outcomes. mdpi.com

Emerging Research Directions and Unexplored Methodologies

Development of Novel Synthetic Routes with Enhanced Atom Economy and Green Chemistry Principles

The pursuit of sustainable chemical manufacturing has spurred the development of novel synthetic routes for 2-Methoxy-2-phenylpropan-1-amine that prioritize atom economy and adhere to the principles of green chemistry. scielo.br Traditional synthetic methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. nih.gov Modern approaches aim to overcome these limitations by designing more direct and efficient reaction pathways.

One promising strategy involves the use of catalytic systems that minimize waste by being effective in small amounts and being recyclable. For instance, researchers are exploring mechanochemical methods, which reduce or eliminate the need for solvents by conducting reactions through grinding or milling. scielo.br Another area of focus is the use of renewable starting materials and biocompatible catalysts to create more sustainable synthetic processes. scielo.br The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, further enhances efficiency and reduces the environmental impact. researchgate.net

The table below illustrates a comparison between a traditional and a hypothetical green synthetic approach for a related amine, highlighting the potential improvements in atom economy and efficiency.

| Parameter | Traditional Synthesis (e.g., Gabriel Synthesis) | Green Synthesis (Hypothetical) |

| Starting Materials | Phthalimide, Alkyl Halide | Substituted Benzyl (B1604629) Halide, Isobutyronitrile (B166230) |

| Key Reactions | Alkylation, Hydrolysis | Cyanation, Hydrolysis, Rearrangement, Hydrogenation |

| Atom Economy | Often <50% due to stoichiometric byproducts | Potentially >80% with optimized steps |

| Solvent Use | High, often involving multiple purification steps | Reduced, potential for solvent-free or recyclable solvents |

| Byproducts | Phthalic acid derivatives | Minimal, with potential for recyclable catalysts |

Expanding the Substrate Scope and Catalytic Efficiency in Asymmetric Transformations Utilizing this compound Derivatives

One approach to expanding the substrate scope is through the rational design and modification of the catalyst structure. nih.gov By altering the steric and electronic properties of the this compound derivative, researchers can tune its reactivity to accommodate a wider variety of starting materials. researchgate.net This includes the development of catalysts that can tolerate different functional groups and achieve high levels of stereoselectivity. nih.gov

Improving catalytic efficiency involves several factors, including increasing the turnover number (the number of substrate molecules converted per catalyst molecule) and the turnover frequency (the rate of the catalytic cycle). This can be achieved by optimizing reaction conditions such as temperature, pressure, and solvent, as well as by developing more robust catalysts that are resistant to degradation. nih.gov The use of biocatalysts, such as transaminases, in combination with these synthetic catalysts is also being explored to create highly efficient and selective chemo-enzymatic cascade reactions. researchgate.net

| Catalyst Derivative | Substrate Type | Transformation | Enantiomeric Excess (ee) | Reference |

| Chiral Hydroxamic Acid | N-Heterocycles | Kinetic Resolution | High | nih.gov |

| (S)-transaminase | Methoxyacetone | Asymmetric Amination | >99% | google.com |

| Metal Carbenoid | δ-amino β-ketoesters | Cyclization | High | nih.gov |

Application of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling in Complex Mixtures

The accurate detection and quantification of this compound and its impurities are critical for quality control and regulatory compliance, especially in pharmaceutical applications. unr.edu.ar Advanced analytical techniques are being employed to perform trace analysis and comprehensive impurity profiling in complex matrices. ijprajournal.com

Hyphenated chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for separating and identifying minute quantities of the target compound and its related substances. researchgate.net These methods offer high sensitivity and selectivity, allowing for the detection of impurities at very low concentrations. ijprajournal.com

Impurity profiling involves the identification and characterization of all potential impurities that may arise during the synthesis or storage of the final product. ijprajournal.comnih.gov This includes starting materials, intermediates, by-products, and degradation products. unr.edu.ar A thorough understanding of the impurity profile is essential for ensuring the safety and efficacy of any product containing this compound. unr.edu.ar Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on the identification and qualification of impurities in new drug substances. unr.edu.ar

| Analytical Technique | Purpose | Limit of Detection (LOD) | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | Low ng/mL range | High resolution, extensive libraries for compound identification researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of non-volatile and thermally labile impurities | Low pg/mL range | Versatile, suitable for a wide range of compounds ijprajournal.com |

| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment | ng/mL range | Robust, reproducible, widely used in quality control newdrugapprovals.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities | µg/mL to mg/mL range | Provides detailed structural information |

In-depth Computational Modeling of Complex Reaction Systems and Enzyme-Substrate Interactions

Computational modeling has become an indispensable tool for gaining a deeper understanding of the chemical and biological processes involving this compound. nih.gov Molecular modeling techniques allow researchers to simulate complex reaction systems and investigate enzyme-substrate interactions at an atomic level. nih.govresearchgate.net

For complex reaction systems, computational methods such as Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, predict reaction pathways, and calculate activation energies. mdpi.com This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com

In the context of biocatalysis, computational docking and molecular dynamics (MD) simulations are used to study how derivatives of this compound interact with the active sites of enzymes. nih.govresearchgate.net These simulations can predict binding affinities, identify key amino acid residues involved in catalysis, and explain the stereoselectivity of enzymatic reactions. nih.govresearchgate.net This knowledge can then be used to engineer enzymes with improved catalytic properties or to design novel inhibitors. The use of machine learning and artificial intelligence is also emerging as a powerful approach to predict enzyme-substrate interactions from large datasets. semanticscholar.org

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | Transition state structures, activation energies, reaction pathways mdpi.com |

| Molecular Docking | Prediction of enzyme-substrate binding | Binding modes, binding affinities, identification of key interactions researchgate.net |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior of molecules | Conformational changes, protein flexibility, solvent effects researchgate.net |

| Machine Learning | Prediction of enzyme-substrate interactions | Identification of potential substrates or enzymes from large datasets semanticscholar.org |

Q & A

Basic: What synthetic strategies are most effective for producing 2-Methoxy-2-phenylpropan-1-amine with high yield and purity?

Methodological Answer:

- Reductive Amination : Optimize the reaction between 2-methoxy-2-phenylpropanal and ammonia using sodium cyanoborohydride (NaBH₃CN) in methanol at 0–25°C. Monitor pH to stabilize intermediates and minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Control moisture to prevent hydrolysis of intermediates. Use inert atmosphere (N₂/Ar) for sensitive reducing agents.

Advanced: How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in substitution reactions?

Methodological Answer:

- Computational Workflow :

- Geometry Optimization : Use B3LYP/6-31G(d) basis set to optimize molecular structure.

- Electrostatic Potential Maps : Calculate charge distribution to identify nucleophilic/electrophilic sites.

- Transition-State Analysis : Model SN2 pathways to compare activation energies for methoxy vs. amine group reactivity .

- Validation : Correlate DFT-predicted reactivity with experimental kinetic data (e.g., substituent effects in nucleophilic aromatic substitution) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Identify methoxy (-OCH₃) singlet at δ 3.2–3.5 ppm and amine protons (broad, δ 1.5–2.5 ppm).

- ¹³C NMR : Confirm quaternary carbon (C-2) at δ 70–80 ppm and methoxy carbon at δ 55–60 ppm .

- HRMS : Validate molecular formula (C₁₀H₁₅NO) with <2 ppm mass error. Use ESI+ mode for protonated ion [M+H]⁺ .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

- Systematic Analysis :

- Structural Variations : Compare stereochemistry (e.g., (R)- vs. (S)-enantiomers) and substituent positions (ortho vs. para) using chiral HPLC and X-ray crystallography .

- Assay Conditions : Replicate studies under standardized protocols (e.g., receptor binding assays with controlled pH, temperature).

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size disparities across studies .

Basic: What in vitro assays are recommended for initial evaluation of this compound’s bioactivity?

Methodological Answer:

- Receptor Binding Assays :

- Serotonin Receptors : Use radioligand displacement (³H-LSD for 5-HT₂C) to measure IC₅₀.

- Dose-Response Curves : Test concentrations from 1 nM–100 µM in HEK293 cells expressing target receptors .

- Cytotoxicity Screening : Perform MTT assays on HepG2 cells (24–48 hr exposure) to rule out nonspecific toxicity .

Advanced: How does the methoxy group’s electronic effects influence the compound’s reactivity in comparison to fluoro or hydroxy analogs?

Methodological Answer:

- Experimental Approaches :

- Hammett Analysis : Compare reaction rates of methoxy (σₚ = -0.27), hydroxy (σₚ = -0.37), and fluoro (σₚ = +0.06) derivatives in nucleophilic substitutions .

- Kinetic Isotope Effects : Use deuterated analogs to probe transition-state mechanisms in oxidation reactions.

- Computational Insights : DFT-derived Fukui indices reveal methoxy’s electron-donating resonance, enhancing amine nucleophilicity at C-2 .

Advanced: What crystallographic methods are optimal for resolving the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Challenges : Address disorder in methoxy/amine groups via iterative refinement and restraints on thermal parameters .

Basic: How can researchers mitigate hazards during the synthesis and handling of this compound?

Methodological Answer:

- Safety Protocols :

- Ventilation : Use fume hoods for reactions releasing volatile amines.

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (pH-dependent irritation reported) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.